Methyl 2-chloromethylbenzoate
Overview
Description
Methyl 2-chloromethylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)benzoate, also known as Methyl 2-chloromethylbenzoate or Benzoic acid, 2-(chloromethyl)-, methyl ester, primarily targets the benzylic carbon and the acyl carbon in organic compounds . The benzylic carbon is more electron deficient than the carbon associated with the ester .
Mode of Action
The interaction of Methyl 2-(chloromethyl)benzoate with its targets involves a nucleophilic substitution reaction . The compound exerts a negative inductive effect which decreases the electron density on the benzylic carbon . On the other hand, the acyl carbon of the compound receives a positive mesomeric effect due to the phenyl ring .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(chloromethyl)benzoate involve the conversion of phenylacetonitrile to carboxylic acid and the hydrolysis of acyl cyanide to carboxylic acid . These reactions result in significant downstream effects, altering the chemical structure and properties of the targeted compounds .
Pharmacokinetics
The compound’s molecular weight, polar surface area, and logp value suggest that it may have moderate bioavailability
Result of Action
The molecular and cellular effects of Methyl 2-(chloromethyl)benzoate’s action primarily involve the transformation of organic compounds. The compound’s ability to decrease electron density on the benzylic carbon and increase it on the acyl carbon can lead to significant changes in the structure and properties of the targeted compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, such as potassium cyanide . Additionally, the conditions of hydrolysis can impact the compound’s ability to convert acyl cyanide to carboxylic acid .
Properties
IUPAC Name |
methyl 2-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHZCIWUDPKSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187650 | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-62-5 | |
Record name | Benzoic acid, 2-(chloromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34040-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-CHLOROMETHYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQL5KKV3B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 2-chloromethylbenzoate typically used for in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its structure, featuring both an electrophilic chloromethyl group and an ester functionality, allows for diverse reactions. For instance, it is utilized in the synthesis of substituted benzothieno[3,2-c]isoquinolin-5(6H)-ones [], pyrido[3´,2´:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones [], and 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities.
Q2: Can you elaborate on the significance of the chloromethyl group in this compound for synthesis?
A2: The chloromethyl group in this compound acts as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines or thiols, into the molecule, leading to the formation of more complex structures. This reactivity is clearly demonstrated in the synthesis of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives where the chloromethyl group is key for introducing the organylamino substituent [].
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